molecular formula C15H23N3O B5163437 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide

2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide

Cat. No.: B5163437
M. Wt: 261.36 g/mol
InChI Key: FLPNSUHCHYSIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, also known as MEPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MEPA belongs to the family of piperazine derivatives and has been studied for its effects on the central nervous system and its potential use as a treatment for various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of anxiety and sleep. This compound is thought to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter's effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce anxiety and increase sleep time in animal models. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is that it is readily available and relatively easy to synthesize. The compound has also been well studied, making it a useful tool for investigating the effects of GABAergic drugs on the central nervous system. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several areas of future research that could be pursued with 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. One potential direction is to investigate the compound's effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Another area of research could focus on the development of more potent and selective GABAergic drugs based on the structure of this compound. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders could be further explored through preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with ethyl piperazine in the presence of acetic anhydride. The resulting product is then purified using recrystallization techniques. The synthesis of this compound has been well documented in the scientific literature, and the compound is readily available for research purposes.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been investigated for its potential therapeutic properties in a variety of scientific studies. One area of research has focused on the compound's effects on the central nervous system. Studies have shown that this compound has anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPNSUHCHYSIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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